tert-butyl (2R,3S,4S)-1-(methoxycarbonyl)-2-methoxy-4-methylhexan-3-ylmethylcarbamate
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Overview
Description
Tert-butyl (2R,3S,4S)-1-(methoxycarbonyl)-2-methoxy-4-methylhexan-3-ylmethylcarbamate is a complex organic compound that has garnered significant attention in various scientific fields. The unique stereochemistry of this compound, denoted by the (2R,3S,4S) configuration, influences its chemical properties and interactions, making it a subject of interest for researchers. Its molecular structure includes tert-butyl and carbamate groups, which contribute to its stability and reactivity in various chemical environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R,3S,4S)-1-(methoxycarbonyl)-2-methoxy-4-methylhexan-3-ylmethylcarbamate involves several key steps:
Formation of the Base Compound: Starting with a suitable hexane derivative, functional groups are introduced through a series of reactions including halogenation, nucleophilic substitution, and esterification.
Introduction of the Carbamate Group: The carbamate group is typically introduced via a reaction between an amine derivative of the hexane compound and a carbamoyl chloride.
Stereochemical Control: Ensuring the correct (2R,3S,4S) stereochemistry often requires the use of chiral catalysts or specific reaction conditions to achieve the desired configuration.
Industrial Production Methods
On an industrial scale, the production of this compound involves streamlined processes to maximize yield and efficiency:
Continuous Flow Chemistry: This method allows for the constant production of the compound by maintaining optimal reaction conditions throughout the process.
Green Chemistry Approaches: The use of environmentally benign solvents and catalysts reduces the ecological impact of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to simplify the molecular structure or alter its reactivity.
Substitution: Various substitution reactions allow for the introduction or replacement of functional groups, tailoring the compound for specific applications.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Transition metal catalysts like palladium or platinum are often employed to facilitate certain reactions.
Major Products Formed
Oxidation Products: May include aldehydes, ketones, or carboxylic acids, depending on the degree of oxidation.
Reduction Products: Typically result in the formation of alcohols or simpler hydrocarbons.
Substitution Products: Vary widely based on the nature of the substituents introduced during the reaction.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (2R,3S,4S)-1-(methoxycarbonyl)-2-methoxy-4-methylhexan-3-ylmethylcarbamate is used as a building block for the synthesis of more complex molecules, especially those with specific stereochemical requirements.
Biology
In biology, its derivatives are explored for their potential roles as enzyme inhibitors or substrates, contributing to our understanding of biochemical pathways.
Medicine
The compound's stability and reactivity make it a candidate for drug development, particularly in the design of prodrugs that release active agents in a controlled manner.
Industry
Industrial applications include its use as a precursor for the synthesis of specialty chemicals and materials with desired physical and chemical properties.
Mechanism of Action
The mechanism of action for this compound largely depends on its interaction with specific molecular targets. The presence of the methoxy and carbamate groups allows it to form stable complexes with enzymes or receptors, influencing biological activity:
Molecular Targets: Enzymes such as esterases and proteases.
Pathways Involved: Modulation of biochemical pathways related to metabolic processes or signal transduction.
Comparison with Similar Compounds
When compared to other carbamate derivatives, tert-butyl (2R,3S,4S)-1-(methoxycarbonyl)-2-methoxy-4-methylhexan-3-ylmethylcarbamate stands out due to its unique stereochemistry and the presence of specific functional groups that enhance its reactivity and stability.
List of Similar Compounds
Methylcarbamate derivatives
Ethylcarbamate derivatives
Isopropylcarbamate derivatives
Each of these similar compounds has its own set of properties and applications, but the unique (2R,3S,4S) configuration of this compound provides distinct advantages in certain contexts.
Properties
IUPAC Name |
methyl (3R,4S,5S)-3-methoxy-5-methyl-4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]heptanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31NO5/c1-9-11(2)14(12(20-7)10-13(18)21-8)17(6)15(19)22-16(3,4)5/h11-12,14H,9-10H2,1-8H3/t11-,12+,14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKPMKIGESHWTO-SCRDCRAPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(=O)OC)OC)N(C)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)OC)OC)N(C)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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